molecular formula C10H9NO B11919588 3-Methylisoquinolin-8-ol CAS No. 1037219-67-2

3-Methylisoquinolin-8-ol

Cat. No.: B11919588
CAS No.: 1037219-67-2
M. Wt: 159.18 g/mol
InChI Key: VFQFUVDXDKKNEP-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-8-ol is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry. The presence of a hydroxyl group at the 8th position and a methyl group at the 3rd position of the isoquinoline ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoquinolin-8-ol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the phenolic coupling of 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxy-2-methylisoquinolin-8-ol, followed by oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, the reaction conditions are carefully controlled to minimize the formation of side products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-methylisoquinolin-8-one.

    Reduction: Formation of 3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methylisoquinolin-8-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows for hydrogen bonding with biological molecules, enhancing its binding affinity. Additionally, the isoquinoline ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Hydroxybenzyl)-6-methoxy-3-methylisoquinolin-8-ol
  • 4-((6-Methoxy-3-methylisoquinolin-7-yl)methyl)phenol
  • 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
  • 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one

Uniqueness

3-Methylisoquinolin-8-ol is unique due to the specific positioning of the hydroxyl and methyl groups on the isoquinoline ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1037219-67-2

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methylisoquinolin-8-ol

InChI

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-6,12H,1H3

InChI Key

VFQFUVDXDKKNEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

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